molecular formula C12H22O11 B12406677 (2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12406677
M. Wt: 344.31 g/mol
InChI Key: HDTRYLNUVZCQOY-YHMGPREWSA-N
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Description

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound. It is a deuterated derivative of a glucopyranoside, which is a type of sugar molecule. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the deuteration of a glucopyranoside precursor. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents is also common in industrial settings to minimize the presence of non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents like thionyl chloride (SOCl2) or alkyl halides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of glucose metabolism and to investigate the effects of deuterium on biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties and reduced metabolic degradation.

    Industry: Applied in the production of deuterated solvents and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the binding affinity and activity of enzymes and receptors, leading to changes in metabolic and signaling pathways. The compound may also exhibit different pharmacokinetics and dynamics compared to its non-deuterated counterpart, affecting its absorption, distribution, metabolism, and excretion in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6R)-2-hydroxy-6-(hydroxymethyl)oxane-3,4,5-triol:

    (2S,3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-3,4,5-triol: A partially deuterated derivative of glucose.

Uniqueness

The uniqueness of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its fully deuterated structure, which imparts distinct physical and chemical properties. The presence of deuterium atoms can enhance the stability and resistance to metabolic degradation, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H22O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1/i11D,12D

InChI Key

HDTRYLNUVZCQOY-YHMGPREWSA-N

Isomeric SMILES

[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

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